2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine

Lipophilicity Physicochemical Properties Drug-likeness

Researchers optimizing CNS lead candidates often encounter solubility failures and metabolic instability when scaling analogs. This cyclopropyl-oxadiazole building block directly mitigates these risks. • cLogP 0.4 & TPSA 51 Ų - within BBB-penetrant range (<90 Ų) for CNS programs • Cyclopropyl restricts conformation, enhancing metabolic stability over flexible alkyl chains • HCl salt (≥95% purity) ensures reproducible aqueous solubility for HTS and biochemical assays • Available in 1 g, 5 g, 10 g packs for screening through lead optimization

Molecular Formula C7H12ClN3O
Molecular Weight 189.64 g/mol
CAS No. 1082584-63-1
Cat. No. B1422552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine
CAS1082584-63-1
Molecular FormulaC7H12ClN3O
Molecular Weight189.64 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=NO2)CCN.Cl
InChIInChI=1S/C7H11N3O/c8-4-3-6-9-7(11-10-6)5-1-2-5/h5H,1-4,8H2
InChIKeyVWNSOIQENFQKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine Overview


2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine (CAS 1082584-63-1) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core with a cyclopropyl substituent at the 5-position and an ethanamine side chain at the 3-position . The compound is typically supplied as the hydrochloride salt, with a molecular formula of C7H12ClN3O and a molecular weight of 189.65 g/mol . It is manufactured to a purity specification of ≥95% . As a member of the oxadiazole class, it serves as a versatile building block and intermediate in medicinal chemistry and agrochemical research .

Scaffold 1,2,4-Oxadiazole core with 5-cyclopropyl substituent
Form Hydrochloride salt for aqueous assay handling
Use context Medicinal chemistry and agrochemical intermediate

Why 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine Cannot Be Replaced


Despite sharing a common 1,2,4-oxadiazole-ethanamine scaffold, in-class compounds are not interchangeable due to profound differences in physicochemical properties and metabolic stability arising from the 5-position substituent. A systematic comparison of oxadiazole matched pairs demonstrates that substituent choice can alter lipophilicity (log D) by an order of magnitude and significantly impact metabolic stability and aqueous solubility [1]. The cyclopropyl group is specifically recognized in medicinal chemistry for its unique ability to enhance metabolic stability, restrict conformational flexibility, and improve pharmacokinetic profiles relative to other alkyl substituents . Consequently, substituting the 5-cyclopropyl group with a methyl, ethyl, or other substituent introduces substantial variability that may compromise assay reproducibility or alter biological outcomes. The following quantitative evidence details these specific points of differentiation.

Replacing the 5-cyclopropyl with methyl, ethyl, or other alkyl groups may shift lipophilicity and metabolic stability, potentially altering assay outcomes.
Conformational restriction provided by the cyclopropyl ring is not replicated by flexible-chain analogs, which can change target-binding profiles in SAR studies.
Using the free base or a non‑salt analog may reduce aqueous solubility and compromise concentration reproducibility in biochemical assays.

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine Differentiation Evidence


Lipophilicity: Cyclopropyl vs. Methyl and Trifluoromethyl Analogs

The 5-cyclopropyl substituent imparts a distinct lipophilicity profile compared to other alkyl or electron-withdrawing substituents at the 5-position. The target compound exhibits an intermediate cLogP value relative to the more polar 5-methyl analog and the highly lipophilic 5-trifluoromethyl analog [1] .

Lipophilicity: cLogP
Cross-study comparable
Target cLogP 0.4 vs 5‑CF₃ analog ~1.5–2.0
Lower lipophilicity supports aqueous compatibility
XLogP3 computed; permeability should be confirmed
Lipophilicity Physicochemical Properties Drug-likeness

Metabolic Stability: Cyclopropyl vs. Non-cyclic Alkyl Substituents

The cyclopropyl group is a well-established motif for improving metabolic stability of small molecules. Unlike methyl, ethyl, or isopropyl substituents, the cyclopropyl ring introduces steric hindrance and alters electronic distribution, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes .

Metabolic Stability
Class-level inference
Cyclopropyl may reduce CYP metabolism vs flexible alkyl chains
Reported class-level metabolic stability improvement
Direct assay confirmation needed
Metabolic Stability Cyclopropyl Effect ADME

Conformational Restriction: Cyclopropyl vs. Flexible Alkyl Chains

The cyclopropyl group provides a degree of conformational rigidity that is absent in flexible alkyl chains such as ethyl or propyl. This restriction can pre-organize the molecule into a bioactive conformation, potentially enhancing target binding affinity .

Conformational Restriction
Class-level inference
Cyclopropane ring restricts flexibility vs ethyl/propyl analogs
May pre‑organize binding conformation
Target‑specific binding assays to verify
Conformational Restriction Binding Affinity SAR

Aqueous Solubility: Salt Form vs. Free Base

The target compound is supplied as the hydrochloride salt, which confers significantly higher aqueous solubility compared to its free base form or to non-salt analog forms . This property is essential for achieving reproducible concentrations in aqueous assay buffers.

Aqueous Solubility
Supporting evidence
Hydrochloride salt readily soluble vs typical free base
Facilitates reproducible assay concentrations
Salt‑form attribute; solubility in buffer to validate
Solubility Salt Form Formulation

TPSA and Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of the target compound is 51 Ų [1], which falls within the optimal range for potential blood-brain barrier (BBB) penetration (generally < 90 Ų for CNS drugs). This value is identical to that of the 5-methyl analog [2] but lower than bulkier aryl-substituted analogs.

TPSA & BBB Potential
Cross-study comparable
Target TPSA 51 Ų vs bulkier aryl analogs ≥64.9 Ų
Favorable passive permeability for CNS research
Computed TPSA; in‑vitro permeability assays advised
TPSA BBB Permeability CNS Drug Design

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)ethanamine Research Applications


Medicinal Chemistry: Balanced Lipophilicity and Metabolic Stability

The compound's intermediate cLogP (0.4) and cyclopropyl group make it a suitable scaffold for optimizing lead candidates where balancing lipophilicity and metabolic stability is critical. Compared to more lipophilic 5-trifluoromethyl analogs (cLogP ~1.5-2.0), the target compound offers better aqueous compatibility while retaining sufficient membrane permeability . The cyclopropyl group provides a class-level advantage in metabolic stability over flexible alkyl chains, which is essential for programs aiming to improve in vivo half-life [1].

CNS Drug Discovery: Favorable BBB Penetration

With a TPSA of 51 Ų, the compound falls within the optimal range for blood-brain barrier penetration (< 90 Ų) . This property, combined with its moderate lipophilicity and conformational rigidity from the cyclopropyl group, makes it an attractive starting point for CNS-targeted programs. The hydrochloride salt form further ensures reliable aqueous solubility for in vitro neuropharmacology assays [2].

Assay Development and HTS: Soluble Building Block

The compound's availability as a hydrochloride salt ensures high aqueous solubility, which is critical for accurate liquid handling and reproducible concentrations in HTS and biochemical assays . The ≥95% purity specification and commercial availability in multiple pack sizes (1g, 5g, 10g) make it suitable for both initial screening and follow-up validation studies . Compared to free base analogs or non-salt forms, the hydrochloride salt minimizes solubility-related artifacts and precipitation in assay buffers [1].

Chemical Biology: Conformationally Restricted Probes

The cyclopropyl group confers a degree of conformational restriction absent in flexible alkyl-substituted analogs. This property is valuable for the synthesis of chemical probes designed to interrogate biological targets where a specific 3D conformation is required for binding . The 1,2,4-oxadiazole core itself is a well-validated bioisostere for ester and amide functionalities, further expanding the compound's utility in probe design .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold design
Moderate lipophilicity and cyclopropyl metabolic stability
Lipophilicity‑permeability balance in assay models
CNS‑targeted research
Low TPSA and conformational restriction
BBB permeability prediction in CNS models
Assay development & HTS
Hydrochloride salt aqueous solubility
Aqueous solubility in biochemical assay buffers
Chemical probe synthesis
Conformationally restricted 5‑cyclopropyl group
Target binding conformation studies

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